(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally related to the naturally occurring stimulant cathinone, found in the khat plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of β-bromobutyryl chloride with (S)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one in the presence of triethylamine in dichloromethane at -20°C. This is followed by the addition of sodium 4-chlorophenolate with tetrahexylammonium iodide and triethylamine in tetrahydrofuran at 0°C for 1.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or stimulant.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects .
Comparison with Similar Compounds
Similar Compounds
- N-propylcathinone
- 2,4-dimethylmethcathinone
- 2,4-dimethylethcathinone
- 2,4-dimethyl-α-pyrrolidinopropiophenone
- 4-bromo-α-pyrrolidinopropiophenone
Uniqueness
(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to inhibit monoamine transporters with high affinity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(5-10)7(11)9-3-1-2-4-9/h6,10H,1-5,8H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQXPRXTLOMHLO-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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